TRANS-N-(5-CHLORO-2-PYRIDINYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE
Overview
Description
TRANS-N-(5-CHLORO-2-PYRIDINYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-N-(5-CHLORO-2-PYRIDINYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the pyridinyl group, and the final coupling with the cyclohexanecarboxamide moiety. Common reagents and conditions may include:
Formation of Quinazoline Core: Starting from anthranilic acid derivatives, cyclization with formamide or similar reagents.
Introduction of Pyridinyl Group: Using chloropyridine derivatives under nucleophilic substitution conditions.
Coupling with Cyclohexanecarboxamide: Utilizing amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazoline core or the pyridinyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the pyridinyl or quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, particularly targeting kinases.
Medicine
In medicine, compounds like this are studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, such compounds may find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of TRANS-N-(5-CHLORO-2-PYRIDINYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing phosphorylation of substrates and thereby inhibiting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as a kinase inhibitor.
Erlotinib: Similar in structure and function, used in cancer therapy.
Lapatinib: A dual kinase inhibitor targeting EGFR and HER2.
Uniqueness
The uniqueness of TRANS-N-(5-CHLORO-2-PYRIDINYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE may lie in its specific substitution pattern and the combination of functional groups, which could confer unique biological activities or selectivity profiles.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-9-10-19(23-11-16)25-20(27)15-7-5-14(6-8-15)12-26-13-24-18-4-2-1-3-17(18)21(26)28/h1-4,9-11,13-15H,5-8,12H2,(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAHRGGJRLLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=NC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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